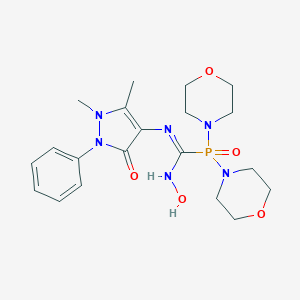

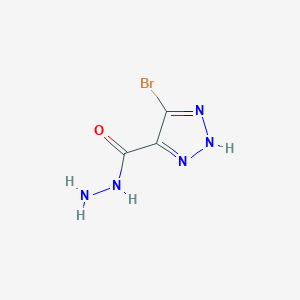

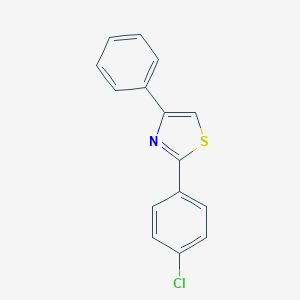

![molecular formula C9H7ClF3NO B188217 N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 6938-73-4](/img/structure/B188217.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist for the mu-opioid receptor, which plays a crucial role in pain management and addiction. In

Aplicaciones Científicas De Investigación

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain management and addiction. It has been shown to be a potent and selective antagonist for the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has also been used in studies on the neurobiology of addiction and the development of new treatments for opioid addiction.

Mecanismo De Acción

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide acts as a selective antagonist for the mu-opioid receptor, which is found in the brain and spinal cord. The mu-opioid receptor plays a crucial role in pain management and addiction, and N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide's ability to selectively block this receptor allows researchers to study its function and develop new treatments for opioid addiction.

Efectos Bioquímicos Y Fisiológicos

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, which makes it a potential treatment for opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has also been shown to reduce pain sensitivity in animal models, which suggests that it may have potential as a pain management treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is its selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is its potential for off-target effects, which can complicate experimental results.

Direcciones Futuras

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new treatments for opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide's ability to reduce the rewarding effects of opioids makes it a promising candidate for the development of new treatments. Another area of interest is the development of new pain management treatments. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide's ability to reduce pain sensitivity in animal models suggests that it may have potential as a pain management treatment. Additionally, further research is needed to fully understand the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide and its potential off-target effects.

Métodos De Síntesis

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. Another method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with acetic acid and acetic anhydride in the presence of a catalyst, followed by purification through column chromatography.

Propiedades

Número CAS |

6938-73-4 |

|---|---|

Nombre del producto |

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

Fórmula molecular |

C9H7ClF3NO |

Peso molecular |

237.6 g/mol |

Nombre IUPAC |

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H7ClF3NO/c1-5(15)14-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,1H3,(H,14,15) |

Clave InChI |

KQBBIJPLOXRSLZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |

SMILES canónico |

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

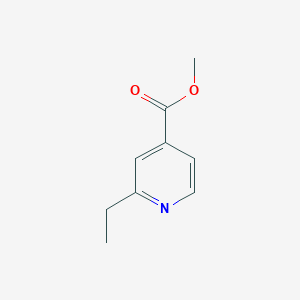

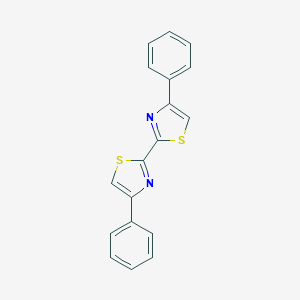

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)

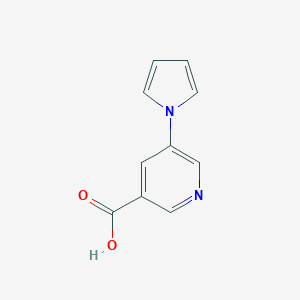

![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)

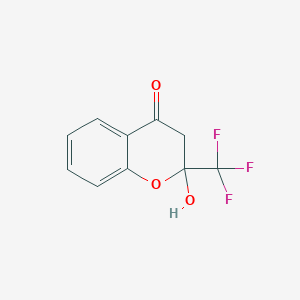

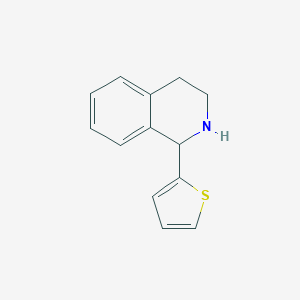

![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)

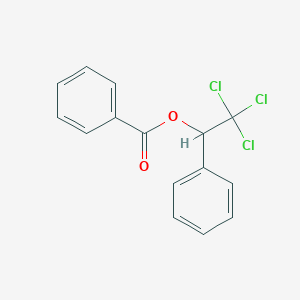

![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)

![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)